REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[OH:9].Br[CH2:11][C:12](Br)=[O:13].O=C1NC2C=C(C#N)C=CC=2OC1>>[Br:8][C:6]1[CH:5]=[CH:4][C:3]2[O:9][CH2:11][C:12](=[O:13])[NH:1][C:2]=2[CH:7]=1
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Name
|
|
Quantity
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2.1 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)Br)O
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Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
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BrCC(=O)Br
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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O=C1COC2=C(N1)C=C(C=C2)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to afford product as a solid, 2.1 g (85%)
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC2=C(NC(CO2)=O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |